molecular formula C13H8ClFO3 B3157014 3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid CAS No. 844467-29-4

3'-Chloro-4'-fluoro-4-hydroxy-biphenyl-3-carboxylic acid

Cat. No. B3157014
M. Wt: 266.65 g/mol
InChI Key: FBLOIEVRGCIBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459472B2

Procedure details

3-Chloro-4-fluoro-phenylboronic acid (3.2 g, 18.4 mmol), 5-bromo-2-hydroxy-benzoic acid (4.0 g, 18.4 mmol), and Pd (PPh3)4 (1.67 g, 1.84 mmol) were dissolved in 250 mL of DME, a 1 M Na2CO3 solution (46 mL, 46.0 mmol) added and the mixture heated to 80° C. for 20 h. The reaction mixture was filtered, partially evaporated and EtOAc (200 mL) and 1 N HCl (100 mL) added. The organic layer washed with 1N HCl and saturated sodium bicarbonate, dried over sodium sulfate, and evaporated. The crude material was filtered through a silica plug (THF) to give 3′-chloro-4′-fluoro-4-hydroxy-biphenyl-3-carboxylic acid (2.15 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][C:7]=1[F:8].Br[C:13]1[CH:14]=[CH:15][C:16]([OH:22])=[C:17]([CH:21]=1)[C:18]([OH:20])=[O:19].C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([C:13]2[CH:14]=[CH:15][C:16]([OH:22])=[C:17]([C:18]([OH:20])=[O:19])[CH:21]=2)[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)B(O)O
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
1.67 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
partially evaporated
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) and 1 N HCl (100 mL) added
WASH
Type
WASH
Details
The organic layer washed with 1N HCl and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The crude material was filtered through a silica plug (THF)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)C1=CC(=C(C=C1)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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